molecular formula C16H11FN4OS B286958 3-(3-Fluorophenyl)-6-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(3-Fluorophenyl)-6-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B286958
M. Wt: 326.4 g/mol
InChI Key: VUWFUFWEEXNRBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Fluorophenyl)-6-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of triazolo-thiadiazole derivatives, which have been extensively studied for their biological activities.

Scientific Research Applications

3-(3-Fluorophenyl)-6-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for its potential applications in various fields. One of the most promising areas of research is its use as an anti-cancer agent. Studies have shown that this compound exhibits cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
In addition to its anti-cancer properties, this compound has also been studied for its antimicrobial activity. It has been shown to exhibit potent antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)-6-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, studies have suggested that this compound exerts its anti-cancer activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been shown to induce apoptosis by activating caspase-3 and caspase-9, two enzymes that play a key role in programmed cell death.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits low toxicity towards normal cells, indicating its potential as a safe and effective anti-cancer agent. It has also been shown to exhibit good bioavailability, which is an important factor in drug development.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(3-Fluorophenyl)-6-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is its potential as a lead compound for the development of new anti-cancer drugs. However, one of the limitations of this compound is its poor solubility in water, which can affect its bioavailability and limit its use in certain applications.

Future Directions

There are several future directions for the research on 3-(3-Fluorophenyl)-6-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One of the directions is to further investigate its mechanism of action and identify the molecular targets responsible for its anti-cancer and antimicrobial activities. Another direction is to optimize its chemical structure to improve its solubility and bioavailability. Furthermore, the potential of this compound as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease, should be explored. Finally, more studies are needed to evaluate the safety and efficacy of this compound in preclinical and clinical trials.
Conclusion:
This compound is a promising compound that has shown potential as an anti-cancer and antimicrobial agent. Its low toxicity towards normal cells and good bioavailability make it an attractive candidate for drug development. Further research is needed to fully understand its mechanism of action and optimize its chemical structure. The potential of this compound as a therapeutic agent for other diseases should also be explored.

Synthesis Methods

The synthesis of 3-(3-Fluorophenyl)-6-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported in the literature. The most commonly used method involves the reaction of 4-methoxyphenyl hydrazine and 3-fluorobenzoyl chloride in the presence of triethylamine to form 3-(3-Fluorophenyl)-4-methoxyphenyl hydrazine. This intermediate is then reacted with thiocarbonyldiimidazole and 2-mercapto-5-methyl-1,3,4-thiadiazole to yield the final product.

Properties

Molecular Formula

C16H11FN4OS

Molecular Weight

326.4 g/mol

IUPAC Name

3-(3-fluorophenyl)-6-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H11FN4OS/c1-22-13-7-5-10(6-8-13)15-20-21-14(18-19-16(21)23-15)11-3-2-4-12(17)9-11/h2-9H,1H3

InChI Key

VUWFUFWEEXNRBF-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC(=CC=C4)F

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC(=CC=C4)F

Origin of Product

United States

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